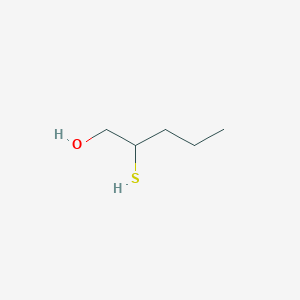
2-Sulfanylpentan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
2-Sulfanylpentan-1-ol can be synthesized through several methods. One common approach involves the reaction of 1-pentanol with hydrogen sulfide (H2S) in the presence of a catalyst. This reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure. Another method involves the use of thiol-ene click chemistry, where a thiol group is added to an alkene in the presence of a photoinitiator or radical initiator.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes. One such method is the catalytic hydrogenation of 2-pentanone in the presence of hydrogen sulfide. This process can be carried out in a continuous flow reactor, allowing for efficient and large-scale production. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.
化学反応の分析
Types of Reactions
2-Sulfanylpentan-1-ol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).
Reduction: The corresponding alcohol (pentanol).
Substitution: Various substituted thiols, depending on the reagent used.
科学的研究の応用
2-Sulfanylpentan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex thiol-containing compounds.
Biology: The compound can be used in studies involving thiol-disulfide exchange reactions, which are important in protein folding and redox biology.
Medicine: Research into thiol-containing compounds has implications for drug development, particularly in the design of antioxidants and enzyme inhibitors.
Industry: It is used in the production of flavors and fragrances, as well as in the synthesis of polymers and other materials.
作用機序
The mechanism of action of 2-sulfanylpentan-1-ol involves its thiol group, which can participate in various chemical reactions. The sulfhydryl group is highly nucleophilic, allowing it to react with electrophiles. In biological systems, thiols can form disulfide bonds with other thiols, which is crucial in maintaining protein structure and function. The compound can also act as a reducing agent, donating electrons to other molecules and thereby influencing redox reactions.
類似化合物との比較
2-Sulfanylpentan-1-ol can be compared to other thiol-containing compounds, such as:
3-Sulfanylhexan-1-ol: Similar in structure but with a different carbon chain length, leading to variations in reactivity and applications.
4-Methyl-4-sulfanylpentan-2-one: Contains a ketone group in addition to the thiol group, resulting in different chemical properties and uses.
2-Mercaptoethanol: A shorter-chain thiol that is widely used in biochemistry for reducing disulfide bonds in proteins.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for a range of applications in different fields.
特性
分子式 |
C5H12OS |
|---|---|
分子量 |
120.22 g/mol |
IUPAC名 |
2-sulfanylpentan-1-ol |
InChI |
InChI=1S/C5H12OS/c1-2-3-5(7)4-6/h5-7H,2-4H2,1H3 |
InChIキー |
CUPOXWZHLRWGHP-UHFFFAOYSA-N |
正規SMILES |
CCCC(CO)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


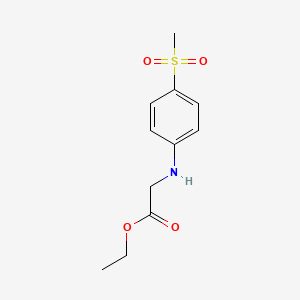
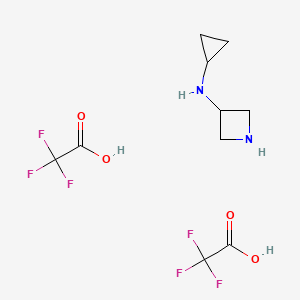

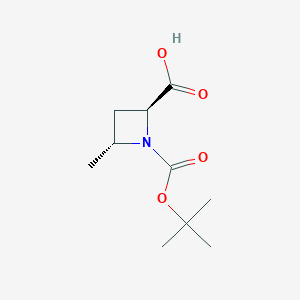
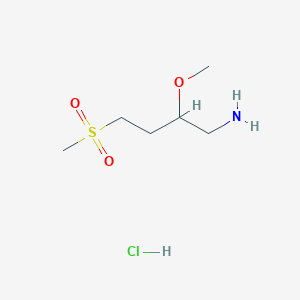
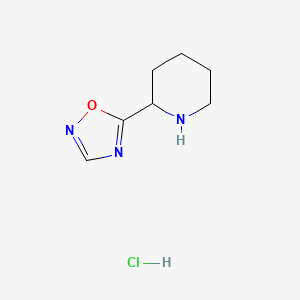
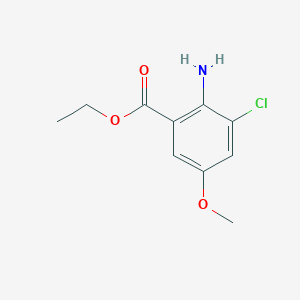
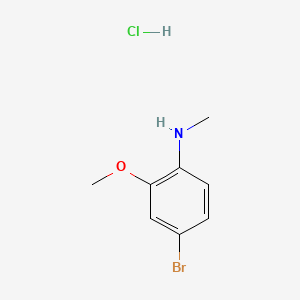
![ethyl 5-[(1S)-1-aminopropyl]-1H-1,2,4-triazole-3-carboxylate;hydrochloride](/img/structure/B15307632.png)
![Bicyclo[2.1.1]hexane-1,4-diamine](/img/structure/B15307638.png)
![rac-(3aR,6aR)-3a-(hydroxymethyl)-6a-methyl-hexahydrothieno[3,4-c]furan-1-one, cis](/img/structure/B15307650.png)
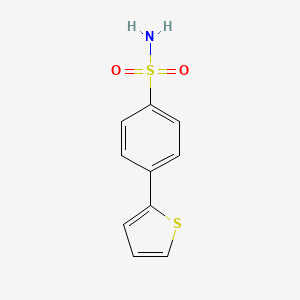

![3-(7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-yl)propanoicacid](/img/structure/B15307672.png)
